molecular formula C14H11ClF3NOS B4265262 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide

Cat. No.: B4265262
M. Wt: 333.8 g/mol
InChI Key: CASYZUAPMWCMAJ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 5-ethyl-3-thiophenecarboxylic acid. The reaction is carried out in an inert organic solvent, such as dichloromethane, at a temperature range of 20°C to 60°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles such as alkyl halides.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Coupling: Formation of biaryl derivatives.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in pain and inflammation pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide stands out due to its combination of a thiophene ring and a trifluoromethyl group, which imparts unique electronic and steric properties. These features make it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NOS/c1-2-10-5-8(7-21-10)13(20)19-9-3-4-12(15)11(6-9)14(16,17)18/h3-7H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASYZUAPMWCMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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